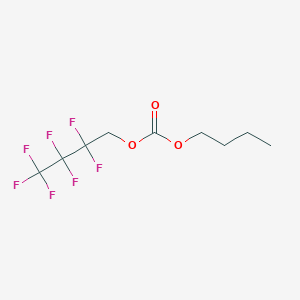

2,2-Difluoroethyl 1H,1H,2H,2H-perfluorohexyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

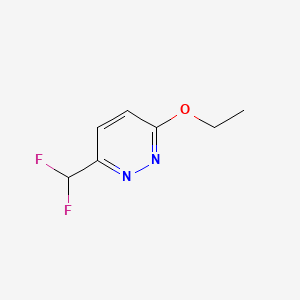

El carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo es un compuesto orgánico fluorado con la fórmula molecular C9H7F11O3 y un peso molecular de 372,13 g/mol . Este compuesto se caracteriza por la presencia de grupos difluoroetilo y perfluorohexilo, lo que lo convierte en un producto químico único y versátil en diversas aplicaciones.

Métodos De Preparación

La síntesis del carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo generalmente implica la reacción de 2,2-difluoroetanol con cloroformiato de 1H,1H,2H,2H-perfluorohexilo en condiciones controladas . La reacción se lleva a cabo generalmente en presencia de una base, como la trietilamina, para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se purifica luego utilizando técnicas estándar como destilación o cromatografía para obtener el producto deseado.

Análisis De Reacciones Químicas

El carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo puede experimentar diversas reacciones químicas, que incluyen:

Reacciones de sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica donde el grupo carbonato es reemplazado por otros nucleófilos.

Oxidación y reducción:

Aplicaciones Científicas De Investigación

El carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la preparación de compuestos fluorados.

Biología: La estructura fluorada única del compuesto lo hace útil para estudiar los efectos de la fluoración en los sistemas biológicos.

Medicina: Los compuestos fluorados se exploran a menudo por su potencial en el desarrollo de fármacos debido a su estabilidad y biodisponibilidad.

Mecanismo De Acción

El mecanismo de acción del carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo está relacionado principalmente con su capacidad para interactuar con varios objetivos moleculares a través de sus grupos fluorados. Estas interacciones pueden afectar la reactividad, la estabilidad y el comportamiento general del compuesto en diferentes entornos. El grupo difluoroetilo puede participar en enlaces de hidrógeno y otras interacciones no covalentes, mientras que el grupo perfluorohexilo puede impartir hidrofobicidad y resistencia a la degradación .

Comparación Con Compuestos Similares

El carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo se puede comparar con otros carbonatos fluorados, como:

Carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorooctilo: Similar en estructura pero con una cadena perfluorada más larga, lo que puede afectar sus propiedades físicas y aplicaciones.

Carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorobutilo: Con una cadena perfluorada más corta, este compuesto puede tener diferentes características de reactividad y solubilidad.

Carbonato de 2,2-difluoroetilo metilo: Carece del grupo perfluorohexilo, lo que lo hace menos hidrofóbico y potencialmente más reactivo en ciertas condiciones.

Estas comparaciones resaltan las propiedades únicas del carbonato de 2,2-difluoroetilo 1H,1H,2H,2H-perfluorohexilo, particularmente su equilibrio de hidrofobicidad y reactividad debido a la presencia de grupos difluoroetilo y perfluorohexilo.

Propiedades

Fórmula molecular |

C9H7F11O3 |

|---|---|

Peso molecular |

372.13 g/mol |

Nombre IUPAC |

2,2-difluoroethyl 3,3,4,4,5,5,6,6,6-nonafluorohexyl carbonate |

InChI |

InChI=1S/C9H7F11O3/c10-4(11)3-23-5(21)22-2-1-6(12,13)7(14,15)8(16,17)9(18,19)20/h4H,1-3H2 |

Clave InChI |

SDFKUUVBAPNHOV-UHFFFAOYSA-N |

SMILES canónico |

C(COC(=O)OCC(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B12077658.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)

![3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine](/img/structure/B12077705.png)